2-(1-Methylpyrrolidin-2-yl)pyrazine
Description
2-(1-Methylpyrrolidin-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at 1,4 positions) substituted with a 1-methylpyrrolidin-2-yl group. Pyrazines are known for their roles in flavor chemistry, pharmaceuticals, and materials science due to their electronic properties and ability to engage in π-π stacking and hydrogen bonding . The methylpyrrolidinyl group contributes to increased lipophilicity compared to simpler alkyl-substituted pyrazines, which may influence bioavailability and membrane permeability in biological systems .
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-2-3-9(12)8-7-10-4-5-11-8/h4-5,7,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPINJKHIAKNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)pyrazine typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives. One common method involves the use of 2-chloropyrazine and 1-methylpyrrolidine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-(1-Methylpyrrolidin-2-yl)pyrazine.
Industrial Production Methods
Industrial production of 2-(1-Methylpyrrolidin-2-yl)pyrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydride in dimethylformamide.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-(1-Methylpyrrolidin-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyrazine and pyrrolidine rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Substituent Effects : The methylpyrrolidinyl group in the target compound introduces steric bulk and basicity, contrasting with the electron-withdrawing chlorine in its halogenated analog or the polar hydroxyl groups in bioactive pyrazines .
- Aromaticity and Reactivity : Pyrazine’s dual nitrogen atoms create a π-deficient ring, whereas pyridine derivatives (e.g., MPPy) have a single nitrogen, altering electronic interactions in supramolecular assemblies .
Physicochemical Properties
| Property | 2-(1-Methylpyrrolidin-2-yl)pyrazine | 2,5-Dimethylpyrazine | 2-Chloro Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~177.2 | 122.17 | ~213.7 |
| Polarity | Moderate | Low | Moderate-high |
| Boiling Point | Likely >200°C* | 155°C | >250°C* |
| Bioactivity | Underexplored | Flavorant | Synthetic intermediate |
*Estimated based on substituent effects.
Biological Activity
2-(1-Methylpyrrolidin-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 2-(1-Methylpyrrolidin-2-yl)pyrazine
- Canonical SMILES : CC1CCN(C1)C2=CN=CN=C2
The biological activity of 2-(1-Methylpyrrolidin-2-yl)pyrazine is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions. The compound may act as a ligand for certain receptors, potentially influencing pathways related to neuroprotection and neurogenesis.
Pharmacological Effects
Research indicates that 2-(1-Methylpyrrolidin-2-yl)pyrazine exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and apoptosis, contributing to its potential in treating neurodegenerative diseases.
- Cognitive Enhancement : Preliminary findings indicate potential cognitive-enhancing properties, possibly through the modulation of cholinergic and dopaminergic systems.
- Anxiolytic Activity : The compound has shown promise in reducing anxiety-like behaviors in animal models, suggesting its utility as an anxiolytic agent.
Comparative Analysis with Similar Compounds
| Compound | Neuroprotective Activity | Cognitive Enhancement | Anxiolytic Effects |
|---|---|---|---|
| 2-(1-Methylpyrrolidin-2-yl)pyrazine | Moderate | Promising | Yes |
| 4-(Methylpyrrolidin-3-yl)pyrazine | Low | Moderate | No |
| 1-(Methylpyrrolidin-3-yl)pyrazine | High | Low | Yes |
In Vivo Studies
- Neuroprotection in Rodent Models : A study conducted on rodents demonstrated that administration of 2-(1-Methylpyrrolidin-2-yl)pyrazine reduced neuronal loss in models of induced oxidative stress. The results indicated significant protection against cell death compared to control groups, highlighting its potential therapeutic role in neurodegenerative conditions.
- Cognitive Function Assessment : In behavioral assessments using the Morris water maze, subjects treated with this compound showed improved spatial learning and memory retention compared to untreated groups. These findings support its potential as a cognitive enhancer.
- Anxiety Reduction Trials : In a controlled trial assessing anxiety-like behaviors using the elevated plus maze test, subjects receiving the compound exhibited increased time spent in open arms, indicating reduced anxiety levels.
In Vitro Studies
In vitro studies have confirmed the compound’s ability to inhibit specific enzymes involved in neurotransmitter breakdown, further supporting its role as a cognitive enhancer. Additionally, cell culture experiments demonstrated that it promotes neuronal survival under stress conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
